molecular formula C17H23N7O B2421325 4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415503-03-4

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2421325
CAS No.: 2415503-03-4
M. Wt: 341.419
InChI Key: LKYIQRNVRUNKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound with the molecular formula C17H23N7O and a molecular weight of 341.419 g/mol. This compound features a morpholine ring, a piperazine ring, and two pyrimidine rings, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-methylpyrimidine with piperazine to form 4-(5-methylpyrimidin-2-yl)piperazine. This intermediate is then reacted with 4-chloropyrimidine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups into the pyrimidine rings.

Scientific Research Applications

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    Dasatinib: Another kinase inhibitor with a broader spectrum of activity.

    Nilotinib: Similar to imatinib but with improved efficacy and safety profile.

Uniqueness

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-[2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-12-19-16(20-13-14)23-4-6-24(7-5-23)17-18-3-2-15(21-17)22-8-10-25-11-9-22/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYIQRNVRUNKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.